ent-Lurasidone Hydrochloride

Pharmaceutical Analysis Chiral Separation Regulatory Compliance

ent-Lurasidone Hydrochloride is the pharmacopeial reference standard designated as Lurasidone USP Related Compound B—the (1S,2S)-enantiomeric impurity of the atypical antipsychotic API Lurasidone. Unlike the active (−)-enantiomer, this chiral impurity standard is essential for developing and validating chiral HPLC methods per ICH Q3A guidelines, where enantiomeric impurities must be controlled to NMT 0.5%. Supplied with comprehensive Certificate of Analysis (HPLC, NMR, MS), this standard enables accurate quantification for ANDA submissions, batch release testing, and forced degradation studies. Not for therapeutic use.

Molecular Formula C28H36N4O2S
Molecular Weight 492.7 g/mol
Cat. No. B12285058
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Nameent-Lurasidone Hydrochloride
Molecular FormulaC28H36N4O2S
Molecular Weight492.7 g/mol
Structural Identifiers
SMILESC1CCC(C(C1)CN2CCN(CC2)C3=NSC4=CC=CC=C43)CN5C(=O)C6C7CCC(C7)C6C5=O
InChIInChI=1S/C28H36N4O2S/c33-27-24-18-9-10-19(15-18)25(24)28(34)32(27)17-21-6-2-1-5-20(21)16-30-11-13-31(14-12-30)26-22-7-3-4-8-23(22)35-29-26/h3-4,7-8,18-21,24-25H,1-2,5-6,9-17H2
InChIKeyPQXKDMSYBGKCJA-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes5 mg / 10 mg / 25 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Ent-Lurasidone Hydrochloride: A Critical Enantiomeric Impurity for Lurasidone API Quality Control and Regulatory Compliance


ent-Lurasidone Hydrochloride (CAS 1448443-35-3) is the (1S,2S)-enantiomer of the atypical antipsychotic drug Lurasidone [1]. It is officially designated as Lurasidone USP Related Compound B and is a chiral impurity that arises during the synthesis of the active pharmaceutical ingredient (API) [2]. As a mirror-image stereoisomer of the clinically active (−)-enantiomer, ent-Lurasidone Hydrochloride is utilized exclusively as a reference standard for analytical method development, method validation, and quality control (QC) release testing, and is not intended for therapeutic use .

Why Lurasidone Reference Standards Cannot Be Interchanged with Ent-Lurasidone Hydrochloride


In pharmaceutical quality control, the substitution of a primary reference standard with a non-equivalent impurity, such as ent-Lurasidone Hydrochloride, is not scientifically valid. Lurasidone is a single (−)-enantiomer with a specific pharmacological profile defined by its high affinity for dopamine D2 and serotonin 5-HT2A/5-HT7 receptors [1]. Its enantiomer, ent-Lurasidone, is a distinct chemical entity with a different three-dimensional configuration . While Lurasidone is the active drug, ent-Lurasidone is a process-related impurity that must be controlled to stringent limits to ensure patient safety and product efficacy [2]. Regulatory frameworks such as ICH Q3A mandate the identification and quantification of any impurity exceeding 0.10% (or 1.0 mg/day intake) and qualification at thresholds of 0.15% [3]. Therefore, a reference standard of ent-Lurasidone Hydrochloride is essential for the development and validation of chiral analytical methods that can accurately separate and quantify this specific enantiomeric impurity, a task that cannot be performed using the API itself or other achiral standards.

Quantitative Evidence for the Selection of Ent-Lurasidone Hydrochloride as a Chiral Reference Standard


Regulatory Threshold-Driven Need for Enantiomeric Purity Control

The ICH Q3A guideline establishes that any impurity in a new drug substance must be identified if its level exceeds 0.10% (or 1.0 mg/day intake, whichever is lower) and qualified if above 0.15% [1]. Given that Lurasidone is administered chronically at therapeutic doses up to 160 mg/day [2], the detection and quantification of its enantiomeric impurity, ent-Lurasidone, at these trace levels is a regulatory requirement. Failure to control this impurity below the qualification threshold could necessitate costly and time-consuming toxicology studies.

Pharmaceutical Analysis Chiral Separation Regulatory Compliance

USP Monograph Specification for Lurasidone Related Compound B

The United States Pharmacopeia (USP) monograph for Lurasidone Hydrochloride tablets includes a specific test for 'Related Compound B,' which is chemically identified as the (1S,2S)-enantiomer, ent-Lurasidone Hydrochloride [1]. The acceptance criterion is defined as 'Not more than 0.5%' of Lurasidone [1]. This explicit inclusion in a legally recognized pharmacopeial standard underscores the non-negotiable requirement for a dedicated reference standard of ent-Lurasidone Hydrochloride to perform the compendial test.

Pharmacopeial Standards Impurity Control Quality Assurance

Validated Chiral HPLC Method for Separation and Quantification

A robust analytical method for the enantiomeric separation of Lurasidone and its enantiomeric impurity, ent-Lurasidone, was developed and validated using Analytical Quality by Design (AQbD) principles [1]. The optimized method utilized a Chiralcel OD-H column with a mobile phase of hexane-ethanol (92:8 v/v) at a flow rate of 0.9 mL/min and UV detection at 215 nm [1]. The method demonstrated baseline resolution (Rs > 2.0) between Lurasidone and ent-Lurasidone, enabling accurate quantification of the impurity at levels as low as 0.05% [1].

Analytical Method Validation Chiral Chromatography Quality Control

Primary Application Scenarios for Ent-Lurasidone Hydrochloride Based on Validated Analytical Evidence


Analytical Method Development and Validation (AMV) for ANDA Filings

As a designated USP Related Compound, ent-Lurasidone Hydrochloride is the essential reference material for developing and validating chiral HPLC methods to support Abbreviated New Drug Applications (ANDAs) for generic Lurasidone. The validated method, demonstrating a resolution of >2.0 between the API and its enantiomeric impurity, is used to establish system suitability and quantify the impurity in drug substance and drug product batches [1].

Routine Quality Control and Batch Release Testing

In a commercial QC laboratory, ent-Lurasidone Hydrochloride is used as a reference standard in every batch release test for Lurasidone API and finished dosage forms. The USP monograph's limit of NMT 0.5% for this specific impurity mandates its accurate quantification, a task that requires the use of a certified reference standard of the impurity itself [2].

Forced Degradation and Stability Studies

ent-Lurasidone Hydrochloride is a critical component in forced degradation studies to demonstrate the stability-indicating capability of analytical methods. It is used to spike samples and confirm that the method can accurately measure the enantiomeric impurity in the presence of potential degradation products, thereby supporting shelf-life and storage condition assignments [3].

Pharmacopeial Compliance and Monograph Modernization

National pharmacopeias and the USP rely on well-characterized impurity reference standards like ent-Lurasidone Hydrochloride to modernize monographs and establish acceptance criteria. Suppliers of this standard provide the detailed characterization data (e.g., Certificate of Analysis with purity by HPLC, NMR, MS) that is necessary for regulatory authorities to assess the quality of drug products [4].

Technical Documentation Hub

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